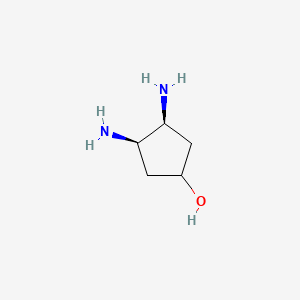

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol

Description

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

(3R,4S)-3,4-diaminocyclopentan-1-ol |

InChI |

InChI=1S/C5H12N2O/c6-4-1-3(8)2-5(4)7/h3-5,8H,1-2,6-7H2/t3?,4-,5+ |

InChI Key |

FMBIQZAABNLKQQ-NVGWPGHNSA-N |

Isomeric SMILES |

C1[C@H]([C@H](CC1O)N)N |

Canonical SMILES |

C1C(CC(C1N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of catalytic hydrogenation to reduce the ketone group, followed by amination reactions using reagents like ammonia or amines under controlled conditions .

Industrial Production Methods

Industrial production of (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol may involve large-scale catalytic hydrogenation processes, utilizing high-pressure reactors and efficient catalysts to ensure high yield and purity. The amination step can be optimized using continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Ammonia, primary or secondary amines under mild heating.

Major Products Formed

Oxidation: Formation of cyclopentanone derivatives.

Reduction: Formation of cyclopentanol derivatives.

Substitution: Formation of various amides and ureas.

Scientific Research Applications

(1S,3R,4S)-3,4-Diaminocyclopentan-1-ol has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic effects, including neuroprotective properties and as a precursor for drug development.

Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties

Mechanism of Action

The mechanism by which (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s hydroxyl and amino groups facilitate hydrogen bonding and electrostatic interactions with the target molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Stereochemical Variations and Enantiomers

- (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol: This enantiomer shares a cyclopentanol backbone with a single amino group and a methyl substituent. While structurally similar, its stereochemical differences (1R,2S,3R vs. 1S,3R,4S) lead to distinct biological activities. For example, the methyl group in this compound may reduce solubility but enhance lipophilicity, affecting membrane permeability .

- (1S,2R)-2-Amino-3-methylcyclopentanol: A diastereomer of the above, differing in stereochemistry at position 2.

Functional Group Modifications

- (1S,3R)-3-Methoxycyclopentan-1-ol: Replacing the amino groups with a methoxy group eliminates hydrogen-bonding capacity, reducing polarity and altering reactivity. The methoxy derivative is less likely to participate in acid-base interactions but may exhibit improved stability under oxidative conditions .

- (1S,2S)-2-(Dimethylamino)cyclopentan-1-ol: Substituting a primary amino group with a dimethylamino group increases steric bulk and basicity. The dimethylamino group enhances resistance to enzymatic degradation but may reduce binding affinity to polar targets .

Complex Derivatives with Heterocyclic Substitutions

- rac-(1R,2R,4S)-2-(Aminomethyl)-4-[5-(dimethylamino)-4H-1,2,4-triazol-3-yl]cyclopentan-1-ol: This compound incorporates a triazole ring and aminomethyl group, expanding its π-π stacking and metal-chelating capabilities. Compared to the target compound, this derivative likely exhibits broader pharmacological applications, such as antimicrobial or anticancer activity, due to its heterocyclic moiety .

Aromatic Substituent Analogues

- 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol: The addition of a methoxyphenyl group introduces aromaticity, enabling hydrophobic interactions and UV absorption properties.

Comparative Data Table

| Compound Name | Functional Groups | Key Properties/Applications | Source |

|---|---|---|---|

| (1S,3R,4S)-3,4-Diaminocyclopentan-1-ol | 1° -OH, 3° -NH₂, 4° -NH₂ | Chiral synthon, enzyme inhibition | Synthesis |

| (1S,3R)-3-Methoxycyclopentan-1-ol | 1° -OH, 3° -OCH₃ | Oxidative stability, intermediate | |

| (1R,2S,3R)-2-Amino-3-methylcyclopentan-1-ol | 1° -OH, 2° -NH₂, 3° -CH₃ | Lipophilic, membrane permeability | |

| (1S,2S)-2-(Dimethylamino)cyclopentan-1-ol | 1° -OH, 2° -N(CH₃)₂ | Enhanced basicity, metabolic stability | |

| rac-(1R,2R,4S)-2-(Aminomethyl)-4-[triazolyl] | 1° -OH, aminomethyl, triazole | Chelation, antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.